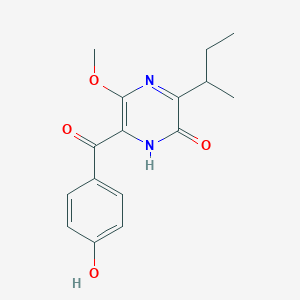
3-butan-2-yl-6-(4-hydroxybenzoyl)-5-methoxy-1H-pyrazin-2-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-butan-2-yl-6-(4-hydroxybenzoyl)-5-methoxy-1H-pyrazin-2-one is a synthetic organic compound that belongs to the class of pyrazinones
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-butan-2-yl-6-(4-hydroxybenzoyl)-5-methoxy-1H-pyrazin-2-one typically involves multi-step organic reactions. One possible route could involve the condensation of a suitable pyrazinone precursor with a benzoyl derivative under controlled conditions. The reaction might require catalysts, specific solvents, and temperature control to achieve high yields and purity.
Industrial Production Methods
Industrial production of this compound would likely involve scaling up the laboratory synthesis methods. This could include optimizing reaction conditions, using continuous flow reactors, and employing purification techniques such as crystallization or chromatography to ensure the compound meets industrial standards.
化学反応の分析
Types of Reactions
3-butan-2-yl-6-(4-hydroxybenzoyl)-5-methoxy-1H-pyrazin-2-one can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The benzoyl group can be reduced to a hydroxyl group.
Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) can be used.
Substitution: Reagents like halogens (Cl2, Br2) or nucleophiles (NH3, RNH2) can facilitate substitution reactions.
Major Products
The major products of these reactions would depend on the specific reagents and conditions used. For example, oxidation might yield a ketone derivative, while reduction could produce an alcohol.
科学的研究の応用
Chemistry: As a building block for synthesizing more complex molecules.
Biology: Potential use as a biochemical probe or in drug discovery.
Medicine: Investigated for its pharmacological properties, such as anti-inflammatory or anticancer activities.
Industry: Used in the development of new materials or as a catalyst in chemical reactions.
作用機序
The mechanism of action of 3-butan-2-yl-6-(4-hydroxybenzoyl)-5-methoxy-1H-pyrazin-2-one would depend on its specific application. In a biological context, it might interact with molecular targets such as enzymes or receptors, modulating their activity and triggering specific cellular pathways. Detailed studies would be required to elucidate the exact mechanisms.
類似化合物との比較
Similar Compounds
3-butan-2-yl-6-(4-hydroxybenzoyl)-5-methoxy-1H-pyrazin-2-one: can be compared with other pyrazinone derivatives, such as:
Uniqueness
The uniqueness of this compound lies in its specific functional groups, which confer distinct chemical and biological properties. These differences can influence its reactivity, stability, and interactions with biological targets, making it a valuable compound for various applications.
特性
CAS番号 |
400602-62-2 |
|---|---|
分子式 |
C16H18N2O4 |
分子量 |
302.32 g/mol |
IUPAC名 |
3-butan-2-yl-6-(4-hydroxybenzoyl)-5-methoxy-1H-pyrazin-2-one |
InChI |
InChI=1S/C16H18N2O4/c1-4-9(2)12-15(21)17-13(16(18-12)22-3)14(20)10-5-7-11(19)8-6-10/h5-9,19H,4H2,1-3H3,(H,17,21) |
InChIキー |
RNMOAWSVAHZYEV-UHFFFAOYSA-N |
正規SMILES |
CCC(C)C1=NC(=C(NC1=O)C(=O)C2=CC=C(C=C2)O)OC |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


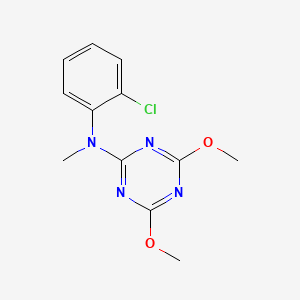
![7,7'-[[1,1'-Biphenyl]-4,4'-diylbis(oxy)]di(heptan-1-ol)](/img/structure/B14238139.png)
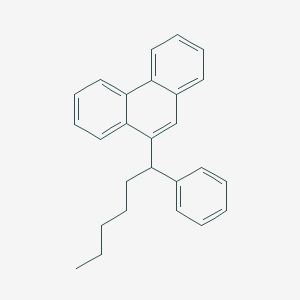

![N-[(3alpha,5alpha)-Cholestan-3-yl]-3-phenylprop-2-enamide](/img/structure/B14238150.png)
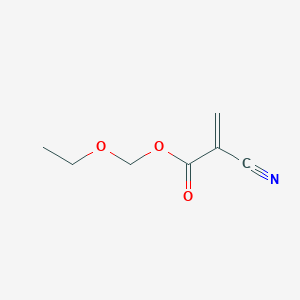

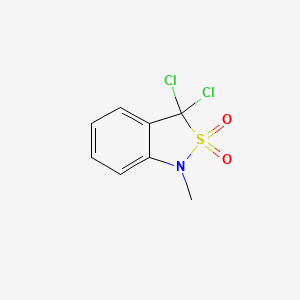

![([1,1'-Biphenyl]-4-yl)methyl 3-hydroxybutanoate](/img/structure/B14238179.png)
![Bicyclo[3.1.1]heptane, 2,6,6-trimethyl-3-phenoxy-, (1S,2S,3R,5R)-](/img/structure/B14238182.png)
![9-[10-(Naphthalen-1-YL)anthracen-9-YL]-9H-carbazole](/img/structure/B14238193.png)
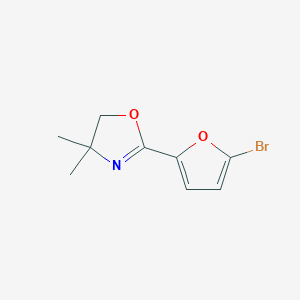
![4,4'-[1-(4-Aminophenyl)ethane-1,1-diyl]bis(2-methylphenol)](/img/structure/B14238202.png)
